molecular formula C36H71NO4 B1165593 Ceramide NP CAS No. 100403-19-8

Ceramide NP

Cat. No.: B1165593
CAS No.: 100403-19-8
M. Wt: 582.0 g/mol
InChI Key: ATGQXSBKTQANOH-UWVGARPKSA-N
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Description

Properties

CAS No.

100403-19-8

Molecular Formula

C36H71NO4

Molecular Weight

582.0 g/mol

IUPAC Name

(Z)-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadec-9-enamide

InChI

InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18,33-34,36,38-39,41H,3-16,19-32H2,1-2H3,(H,37,40)/b18-17-/t33-,34+,36-/m0/s1

InChI Key

ATGQXSBKTQANOH-UWVGARPKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCC/C=C/CCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O)O

Appearance

Assay:≥98% (mixture of ceramides)A crystalline solid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3,4-Trihydroxyoctadecan-2-YL)octadec-9-enamide involves the acylation of a phytosphingosine backbone with a fatty acid. The typical synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound often involves the use of oil-in-water nanoemulsions to encapsulate the hydrophobic ceramide molecules. This method enhances the stability and distribution of the compound in aqueous formulations .

Chemical Reactions Analysis

Types of Reactions: N-(1,3,4-Trihydroxyoctadecan-2-YL)octadec-9-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(1,3,4-Trihydroxyoctadecan-2-YL)octadec-9-enamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3,4-Trihydroxyoctadecan-2-YL)octadec-9-enamide involves its incorporation into the lipid bilayers of the stratum corneum. It helps to reinforce the skin barrier by filling the gaps between skin cells, thereby reducing transepidermal water loss and enhancing skin hydration. The compound also interacts with specific receptors and enzymes involved in cell signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: N-(1,3,4-Trihydroxyoctadecan-2-YL)octadec-9-enamide is unique due to its specific combination of a phytosphingosine backbone and an unsaturated fatty acid, which provides a balance of stability and flexibility in the lipid bilayers. This unique structure allows it to effectively enhance the skin barrier and provide long-lasting hydration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ceramide NP
Reactant of Route 2
Reactant of Route 2
Ceramide NP

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